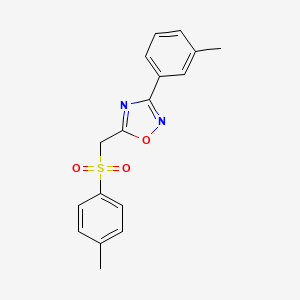

3-(m-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(m-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains an m-Tolyl group, which is a functional group related to toluene . The m-Tolyl group has the general formula CH3C6H4−R . The compound also contains a tosylmethyl group and an oxadiazole ring.

Molecular Structure Analysis

The molecular structure of “3-(m-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole” would likely be complex due to the presence of multiple functional groups. The m-Tolyl group is an aryl group, which is a type of functional group that includes a phenyl ring . The tosylmethyl group would add further complexity to the structure.Chemical Reactions Analysis

The chemical reactions involving “3-(m-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole” would likely depend on the specific conditions and reagents used. Tolyl groups are known to be excellent leaving groups in nucleophilic substitutions , which could potentially be a key step in reactions involving this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(m-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole” would likely depend on its specific structure. For example, tolyl groups are considered nonpolar and hydrophobic , which could influence the compound’s solubility and reactivity.Scientific Research Applications

Anticancer Activity

1,2,4-Oxadiazole derivatives have been found to exhibit significant anti-cancer activity when evaluated against human cancer cell lines .

Antibacterial and Antifungal Properties

These compounds also show promising antibacterial and antifungal activities, making them valuable in the development of new antimicrobial agents .

Analgesic and Anti-inflammatory Uses

Due to their analgesic and anti-inflammatory properties, 1,2,4-oxadiazole derivatives are being researched for use in pain management and inflammatory conditions .

Anticonvulsant Effects

Some derivatives have been identified with potential anticonvulsant effects, which could be beneficial in treating epilepsy .

Antihypertensive and Cardiovascular Applications

The derivatives are also being explored for their antihypertensive properties and potential applications in cardiovascular diseases .

Antiviral and Anti-HIV Activity

There is interest in these compounds for their antiviral and anti-HIV activities, which could lead to new treatments for viral infections .

Antidiabetic Potential

Research is being conducted into the antidiabetic properties of 1,2,4-oxadiazole derivatives, which could contribute to diabetes management strategies .

Agrochemical Applications

In the field of agrochemistry, 1,2,4-oxadiazole derivatives like tioxazafen and flufenoxadiazam have emerged as core active structures within various applications .

Mechanism of Action

Target of Action

The m-tolyl group, a component of the compound, is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 3-position . This suggests that the compound may interact with biological targets in a manner similar to other toluene derivatives.

Mode of Action

Given the structural similarity to toluene derivatives, it’s plausible that the compound may interact with its targets through hydrophobic interactions, given the nonpolar nature of the tolyl group .

Biochemical Pathways

Toluene and its derivatives are known to interact with various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression .

properties

IUPAC Name |

3-(3-methylphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-12-6-8-15(9-7-12)23(20,21)11-16-18-17(19-22-16)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUGEWJXALOEIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-chloroethyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2905427.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2905428.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2905429.png)

![ethyl (2Z)-2-cyano-3-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-enoate](/img/structure/B2905433.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2905439.png)

![(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2905441.png)

![Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2905443.png)

![3,6-dichloro-N-ethyl-N-{[4-(4-methoxypiperidin-1-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2905444.png)